molecular formula C7H7BrIN B13653016 (3-Bromo-2-iodophenyl)methanamine

(3-Bromo-2-iodophenyl)methanamine

Cat. No.: B13653016
M. Wt: 311.95 g/mol
InChI Key: AEVXAFKWMCUGOO-UHFFFAOYSA-N
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Description

(3-Bromo-2-iodophenyl)methanamine is an organic compound with the molecular formula C7H7BrIN It is a derivative of benzene, where the benzene ring is substituted with bromine, iodine, and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-2-iodophenyl)methanamine typically involves multi-step organic reactions. One common method is the halogenation of a benzene derivative followed by amination. For example, starting with a suitable benzene derivative, bromination and iodination can be performed using reagents like bromine and iodine in the presence of catalysts. The resulting halogenated benzene can then undergo a nucleophilic substitution reaction with methanamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-2-iodophenyl)methanamine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like organometallic compounds.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form more complex amines.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents like Grignard reagents or organolithium compounds are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce imines.

Scientific Research Applications

(3-Bromo-2-iodophenyl)methanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Bromo-2-iodophenyl)methanamine involves its interaction with various molecular targets. The presence of both bromine and iodine atoms allows for unique reactivity patterns, which can be exploited in different chemical reactions. The methanamine group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromo-3-iodophenyl)methanamine
  • (4-Bromo-2-iodophenyl)methanamine
  • (3-Chloro-2-iodophenyl)methanamine

Uniqueness

(3-Bromo-2-iodophenyl)methanamine is unique due to the specific positioning of the bromine and iodine atoms on the benzene ring. This positioning can significantly influence its chemical reactivity and interactions with other molecules, making it distinct from its isomers and other similar compounds.

Properties

Molecular Formula

C7H7BrIN

Molecular Weight

311.95 g/mol

IUPAC Name

(3-bromo-2-iodophenyl)methanamine

InChI

InChI=1S/C7H7BrIN/c8-6-3-1-2-5(4-10)7(6)9/h1-3H,4,10H2

InChI Key

AEVXAFKWMCUGOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)I)CN

Origin of Product

United States

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